3',5'-TIPS-N-Ac-Cytidine 3',5'-TIPS-N-Ac-Cytidine
Brand Name: Vulcanchem
CAS No.: 85335-73-5
VCID: VC8140446
InChI: InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)/t18-,20-,21-,22-/m1/s1
SMILES: CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Molecular Formula: C23H41N3O7Si2
Molecular Weight: 527.8 g/mol

3',5'-TIPS-N-Ac-Cytidine

CAS No.: 85335-73-5

Cat. No.: VC8140446

Molecular Formula: C23H41N3O7Si2

Molecular Weight: 527.8 g/mol

* For research use only. Not for human or veterinary use.

3',5'-TIPS-N-Ac-Cytidine - 85335-73-5

Specification

CAS No. 85335-73-5
Molecular Formula C23H41N3O7Si2
Molecular Weight 527.8 g/mol
IUPAC Name N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)/t18-,20-,21-,22-/m1/s1
Standard InChI Key DQGHXFWTOQROJQ-ZHHKINOHSA-N
Isomeric SMILES CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
SMILES CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Canonical SMILES CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3',5'-TIPS-N-Ac-Cytidine is a siloxane-protected cytidine derivative. The TIPS groups at the 3' and 5' positions shield the ribose hydroxyls from undesired reactions during phosphoramidite-based oligonucleotide assembly. The N4-acetyl modification prevents base-pairing interference, ensuring selective coupling in automated synthesizers . The compound’s structure is validated by its molecular weight of 527.76 g/mol and the presence of disiloxane moieties, as confirmed by supplier specifications .

Synonyms and Registry Information

This compound is interchangeably referred to as N4-Acetyl-3',5'-O-TIPDS cytidine, 3',5'-TIPS-Ac-rC, and N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine . Its CAS registry number (85335-73-5) and absence of an EC number highlight its specialized use in controlled laboratory settings rather than industrial applications .

Synthesis and Analytical Data

Purification and Characterization

Purification via silica gel chromatography (eluents: dichloromethane/acetonitrile mixtures) and characterization by 1H^1\text{H}-NMR and mass spectrometry are standard. The TIPS groups impart distinct 1H^1\text{H}-NMR signals between 0.8–1.2 ppm for the isopropyl methyl protons .

Applications in Oligonucleotide Chemistry

Role in Solid-Phase Synthesis

3',5'-TIPS-N-Ac-Cytidine serves as a building block for RNA and modified DNA strands. The TIPS groups resist acidic and basic conditions during deprotection cycles, while the acetyl group stabilizes the cytosine ring against side reactions. This dual protection is critical for synthesizing antisense oligonucleotides and siRNA therapeutics .

Compatibility with Phosphoramidite Chemistry

The compound’s hydroxyl groups are typically converted to phosphoramidites for automated synthesis. For example, treatment with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane yields the active phosphoramidite derivative, enabling efficient coupling to growing oligonucleotide chains .

Future Directions and Research Opportunities

Optimized Synthetic Routes

Recent advances in flow chemistry and catalytic siloxane protection could reduce reliance on hazardous reagents like chlorosilanes. Integrating enzymatic acetylation methods may enhance selectivity and yield .

Therapeutic Applications

Ongoing clinical trials of siRNA and mRNA vaccines underscore the need for high-purity protected nucleosides. 3',5'-TIPS-N-Ac-Cytidine’s stability makes it a candidate for next-generation antiviral and gene-editing therapeutics .

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